Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a compound that is related to various pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss the synthesis and characterization of several related compounds, which can offer insights into the properties and reactivity of ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.
Synthesis Analysis
The synthesis of related pyridine and pyridazine derivatives often involves multi-step reactions with specific reagents to introduce various functional groups. For instance, ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives were obtained from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate . Similarly, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates were synthesized and further reacted with ammonia and primary amines to yield different pyridine derivatives . These methods demonstrate the versatility of pyridine chemistry and the potential routes that could be applied to synthesize ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by spectroscopic methods such as NMR, HRMS, and FTIR . These techniques provide detailed information about the electronic environment of the atoms within the molecule, the molecular geometry, and the presence of specific functional groups. The structure elucidation of these compounds is crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions, which allow for the modification of the molecule and the introduction of new functional groups. For example, the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates with 4-aminopyridine yields ethyl 6-alkyl(aryl)-2-methyl-4-(4-pyridylaminomethyl)pyridine-3-carboxylates . These reactions are important for the diversification of the pyridine core and could be relevant for the synthesis of ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity. The solubility, melting point, and stability of these compounds can also vary significantly depending on their substitution pattern. These properties are essential for the practical application of these compounds in different fields, such as medicinal chemistry and materials science.
Scientific Research Applications
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3 . It’s a solid substance stored at room temperature under an inert atmosphere .
The compound is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .
Pyridazine and its derivatives, including Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .
Pyridazine and its derivatives, including Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold .
Pyridazine and its derivatives, including Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-chloro-6-oxo-1H-pyridazine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-7(12)4-3-5(8)9-10-6(4)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBUDFWPROPPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NNC1=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491708 |
Source
|
Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate | |
CAS RN |
61404-41-9 |
Source
|
Record name | Ethyl 6-chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.